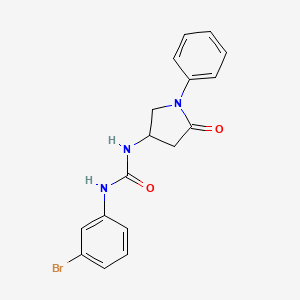![molecular formula C9H9ClN2O2 B2875292 2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 866040-08-6](/img/structure/B2875292.png)
2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a chemical compound. It belongs to the class of compounds known as oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The molecular formula of this compound is C9H9ClN2O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes . Another efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .Molecular Structure Analysis
The molecular structure of “2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b][1,4]oxazin-2-ones has been demonstrated using inexpensive and readily available N-halosuccinimide .Scientific Research Applications
Pharmacological Applications
1,3-Oxazines exhibit significant pharmacological properties . They can be used in the development of new drugs due to their bioactive nature.
Material Applications
1,3-Oxazines also find applications in materials science . They can be used in the creation of new materials with unique properties.
Synthesis of Heterocyclic Compounds
These compounds are used as intermediates in the synthesis of a broad range of heterocyclic compounds . This makes them valuable in various chemical reactions and processes.
Polymer Synthesis
1,3-Oxazines are used in the synthesis of polymers . They can contribute to the development of new types of polymers with specific characteristics.
Antibacterial Activities
Chiral 1,3-oxazinan-2-ones, a type of 1,3-oxazines, have been found to exhibit antibacterial activities . They can be used in the development of new antibacterial agents.
Synthesis of Amino Acids
Chiral 1,3-oxazinan-2-ones are useful intermediates in synthesizing pharmaceutical compounds and amino alcohols . This makes them valuable in the field of medicinal chemistry.
Synthesis of Naphtho Oxazinones
A series of 1,2-dihydro-1-arylnaphtho [1,2-e] [1,3] oxazine-3-ones was synthesized from the reaction of various substituted aldehydes, β-naphthol and urea . This shows the potential of 1,3-oxazines in the synthesis of naphtho oxazinones.
8. Synthesis of Highly Functionalized β2,2,3-Substituted Amino Acids Highly functionalized β2,2,3-substituted amino acids can be synthesized from 4-substituted-1,3-oxazinan-6-ones . This highlights the versatility of 1,3-oxazines in the synthesis of complex organic compounds.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cancer, suggesting that this compound may also have effects on similar pathways .
Result of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting that this compound may also have effects on cellular processes related to cancer .
properties
IUPAC Name |
2-(2-chloroethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJHKLAPBGIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCCl)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2875225.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2875229.png)

